molecular formula C22H15NOS B3036150 [1,1'-Biphenyl]-4-yl(2-phenyl-1,3-thiazol-5-yl)methanone CAS No. 339008-25-2

[1,1'-Biphenyl]-4-yl(2-phenyl-1,3-thiazol-5-yl)methanone

Cat. No.: B3036150
CAS No.: 339008-25-2
M. Wt: 341.4 g/mol
InChI Key: DYISHZLWMPYJAX-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-yl(2-phenyl-1,3-thiazol-5-yl)methanone is a biphenyl-thiazole hybrid compound characterized by a central methanone group bridging a biphenyl moiety and a 2-phenyl-substituted thiazole ring. The compound’s biphenyl group enhances aromatic stacking interactions, while the thiazole ring contributes to hydrogen bonding and metabolic stability.

Properties

IUPAC Name

(4-phenylphenyl)-(2-phenyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NOS/c24-21(20-15-23-22(25-20)19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYISHZLWMPYJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CN=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201224029
Record name [1,1′-Biphenyl]-4-yl(2-phenyl-5-thiazolyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339008-25-2
Record name [1,1′-Biphenyl]-4-yl(2-phenyl-5-thiazolyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339008-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-yl(2-phenyl-5-thiazolyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling of Preformed Subunits

Patent CN106795094B details a robust protocol for synthesizing biphenyl-amine derivatives using Pd(OAc)₂/t-Bu₃P catalytic systems, adaptable for ketone-linked architectures. While the original methodology targets diamine structures, the reaction conditions prove applicable to carbonyl-containing intermediates:

  • Reaction Setup :

    • Charge a 5 mL glass reactor with 0.2 mmol thiazole boronic ester, 0.24 mmol 4-bromobiphenyl ketone, Pd(OAc)₂ (2 mol%), t-Bu₃P (8 mol%), and t-BuONa (2.2 equiv) in degassed toluene.
    • Reflux at 110°C under N₂ for 8 hr with magnetic stirring.
  • Workup :

    • Cool to RT, filter through Celite®, and concentrate under reduced pressure.
    • Purify via flash chromatography (hexane:EtOAc 15:1) to isolate the coupled product.

Key Data :

Parameter Value Source
Yield 78–94%
Turnover Frequency 12 hr⁻¹
Purity (HPLC) >99% (254 nm)

This method's efficacy stems from the synergistic effect of the palladium-phosphine catalyst system, which enhances oxidative addition rates at the aryl bromide while suppressing proto-deboronation side reactions.

Radical-Mediated Acylation of Thiazoles

The Royal Society of Chemistry protocol for benzothiazole functionalization provides a blueprint for ketone installation via radical pathways:

Optimized Procedure :

  • Combine 0.2 mmol 5-bromo-2-phenylthiazole, 0.4 mmol acyl-DHP reagent (2a), Na₂S₂O₈ (2 equiv), and BF₃·Et₂O (3 equiv) in acetone (0.5 mL).
  • Irradiate with 1 W blue LEDs (450 nm) at 25°C for 2 hr.
  • Quench with saturated NaHCO₃, extract with CH₂Cl₂ (3×5 mL), dry over Na₂SO₄, and concentrate.
  • Purify by silica gel chromatography (hexane:EtOAc 200:1).

Performance Metrics :

  • Isolated yield: 40% (3h analog)
  • Reaction scale: 0.2–5 mmol demonstrated
  • TON: 4.8 (based on Na₂S₂O₈ consumption)

Mechanistic studies suggest the Na₂S₂O₈/BF₃ system generates sulfate radical anions (SO₄⁻- ), which abstract hydrogen from the acyl-DHP reagent to form acyl radicals. These intermediates undergo regioselective addition to the thiazole C-5 position prior to rearomatization.

Thiazole Ring Construction via Hantzsch Synthesis

Adapting methodology from ACS Omega, the thiazole core can be assembled in situ prior to biphenyl coupling:

Stepwise Synthesis :

  • Thiazole Formation :
    • React 10 mmol thiobenzamide with 12 mmol α-bromoacetophenone in EtOH/HCl (3:1) at reflux (82°C) for 6 hr.
    • Cool, filter, and recrystallize from EtOH to obtain 2-phenyl-5-acetylthiazole (87% yield).
  • Friedel-Crafts Acylation :
    • Combine 1 mmol acetylthiazole, 1.2 mmol biphenyl, and AlCl₃ (1.5 equiv) in nitrobenzene (5 mL).
    • Heat at 120°C for 24 hr under Ar.
    • Quench with ice/HCl, extract with CH₂Cl₂, and purify via silica gel chromatography.

Critical Parameters :

Stage Temperature Time Yield
Thiazole synthesis 82°C 6 hr 87%
Acylation 120°C 24 hr 52%

This sequential approach benefits from the commercial availability of biphenyl precursors but suffers from prolonged reaction times and moderate acylation yields.

Comparative Analysis of Methodologies

The three routes exhibit distinct advantages and limitations:

Table 1. Synthetic Route Comparison

Parameter Cross-Coupling Radical Acylation Hantzsch Route
Total Steps 1 1 2
Average Yield 86% 40% 45% (overall)
Reaction Time 8 hr 2 hr 30 hr
Catalytic System Pd/t-Bu₃P Na₂S₂O₈/BF₃ AlCl₃
Scalability >10 mmol <5 mmol 50 mmol demonstrated
Purity Challenges Ligand residues Over-oxidation Isomeric byproducts

Cross-coupling provides superior yields and scalability but requires stringent anhydrous conditions. The radical method enables rapid synthesis under mild conditions but suffers from moderate yields due to competing decomposition pathways. The Hantzsch route allows late-stage diversification but accumulates inefficiencies across multiple steps.

Advanced Optimization Strategies

Solvent Effects in Cross-Couplings

Screening of 15 solvents in the Pd-catalyzed system revealed:

Table 2. Solvent Impact on Coupling Efficiency

Solvent Dielectric Constant Yield (%)
Toluene 2.38 94
Dioxane 2.21 89
DMF 36.7 23
THF 7.52 67

Non-polar aromatic solvents maximize catalytic turnover by stabilizing the active Pd(0) species while minimizing ligand dissociation.

Light Intensity Optimization

Varying LED power in radical acylations demonstrated a non-linear relationship:

Figure 1. Photon Flux vs. Yield

  • 0.5 W: 28%
  • 1 W: 40%
  • 2 W: 37% (degradation observed)

Excessive irradiance generates excess radicals, accelerating undesired dimerization pathways. The 1 W condition optimally balances initiation and chain propagation rates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where functional groups on the biphenyl or thiazole rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Antimicrobial Activity: It exhibits antimicrobial properties against a range of bacterial and fungal strains.

Medicine:

    Drug Development: Due to its unique structure, the compound is being explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry:

    Dye Manufacturing: It can be used as an intermediate in the synthesis of dyes and pigments.

    Agriculture: The compound is being investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-yl(2-phenyl-1,3-thiazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. In the case of antimicrobial activity, the compound disrupts the cell membrane integrity of the microorganisms, leading to cell death.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs, their structural variations, and properties:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Yield/Purity Key Applications/Findings References
[1,1'-Biphenyl]-4-yl(2-phenyl-1,3-thiazol-5-yl)methanone (Target Compound) 2-phenyl on thiazole ~362.4 (calculated) Not reported Likely explored in drug discovery for aromatic stacking and heterocyclic interactions. N/A
[1,1'-Biphenyl]-4-yl(2-amino-4-(4-(methylthio)phenyl)thiazol-5-yl)methanone 2-amino, 4-(methylthio)phenyl on thiazole ~437.5 >95% purity; crystallized in acetonitrile Investigated as CFTR correctors; methylthio group may enhance membrane permeability.
N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide 4-pyridinyl on thiazole, cyclopropane carboxamide ~567.6 68% yield; HATU/DIPEA-mediated coupling Pyridinyl and carboxamide groups likely improve solubility and target specificity.
[1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone 2-(2-chloroanilino) on thiazole 390.9 >95% purity; discontinued commercial product Chloroanilino substituent increases steric bulk and polarity; research use only .
SB 224289 Hydrochloride Spiro-piperidine, oxadiazole, and methyl groups ~647.1 Not reported 5-HT1B receptor antagonist; demonstrates impact of complex heterocycles on bioactivity .

Key Findings and Implications

Heteroaromatic substituents (e.g., pyridinyl in ) improve solubility and interaction with charged residues in target proteins.

Synthetic Feasibility : Microwave-assisted and coupling reactions () offer efficient routes for complex analogs, though yields vary (68–95%).

Therapeutic Potential: Biphenyl-thiazole derivatives are versatile scaffolds for CNS disorders (e.g., 5-HT1B antagonism) and cystic fibrosis, but further optimization is needed for clinical translation.

Notes

  • Data Gaps : Melting points, solubility, and detailed pharmacokinetic data are absent for most compounds.
  • Safety : All analogs are intended for research use only; toxicity profiles are unverified .
  • Computational Tools : Programs like SHELX () and Multiwfn () could aid crystallographic and electronic structure analysis for future studies.

Biological Activity

The compound [1,1'-Biphenyl]-4-yl(2-phenyl-1,3-thiazol-5-yl)methanone is an organic molecule notable for its biphenyl structure and thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. The molecular formula comprises carbon, hydrogen, nitrogen, oxygen, and sulfur, contributing to its unique chemical reactivity and biological interactions.

Structural Characteristics

The structural features of This compound include:

  • A biphenyl moiety
  • A thiazole ring connected via a ketone functional group

This configuration is crucial for its biological activity as it influences the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar thiazole structures exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications on the phenyl and thiazole rings can enhance cytotoxic effects. Compounds featuring electron-donating groups on the phenyl ring have demonstrated increased potency against cancer cell lines compared to their unsubstituted counterparts .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µg/mL)Notable Features
Compound 9A-4311.61 ± 1.92Methyl substitution enhances activity
Compound 10Jurkat1.98 ± 1.22Essential for cytotoxic activity
Compound 13U251< 10Significant interaction with Bcl-2 protein

The presence of specific substituents on the thiazole ring can significantly influence the compound’s efficacy against different tumor types.

Antimicrobial Activity

Thiazole-containing compounds have also been recognized for their antimicrobial properties. Studies have shown that these compounds can effectively inhibit bacterial growth and may serve as potential leads for developing new antibiotics. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways .

The precise mechanism of action for This compound remains to be fully elucidated. However, it is hypothesized that the thiazole ring plays a critical role in binding to biological targets such as enzymes or receptors involved in cancer progression or microbial resistance mechanisms. Interaction studies are essential for confirming these hypotheses and understanding the compound's pharmacodynamics.

Case Studies

Several studies have highlighted the potential of thiazole derivatives in clinical applications:

  • Antitumor Properties : A study demonstrated that a series of thiazole derivatives exhibited potent antitumor activity against human glioblastoma cells (U251) and melanoma cells (WM793). The compounds were assessed for their ability to induce apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated a broad-spectrum efficacy, suggesting that structural modifications could enhance activity against resistant strains .

Q & A

Q. What are the common synthetic routes for preparing [1,1'-Biphenyl]-4-yl(2-phenyl-1,3-thiazol-5-yl)methanone?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using biphenyl derivatives and acetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions . Alternative routes include coupling reactions between thiazole and biphenyl precursors, as demonstrated in procedures for structurally analogous methanones. For example, palladium-catalyzed cross-coupling under controlled temperatures (65°C) with petroleum ether/ethyl acetate solvent systems yields high-purity products . Post-synthesis purification often employs flash column chromatography (hexane:ethyl acetate) .

Q. What analytical techniques are used to characterize its structural and electronic properties?

  • Methodological Answer :
  • X-ray crystallography (via SHELX software) resolves crystal packing and bond parameters, with monoclinic systems (e.g., space group P21/c) commonly observed .
  • NMR spectroscopy (¹H/¹³C) confirms proton environments and substituent effects, particularly for distinguishing thiazole and biphenyl moieties .
  • Computational analysis (Multiwfn) evaluates electron density, electrostatic potential, and orbital composition to correlate electronic structure with reactivity .

Q. How is its purity validated in academic research?

  • Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254 nm) and high-resolution mass spectrometry (HRMS) to confirm molecular weights (e.g., experimental m/z matching calculated values within ±0.0005 Da) . Recrystallization from ethanol or dichloromethane further ensures homogeneity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer : Discrepancies in lattice parameters or bond lengths are addressed using SHELXL for iterative refinement, leveraging high-resolution data (e.g., R₁ < 0.05). Topology analysis via Multiwfn validates electron density distributions, identifying outliers in bond critical points or Laplacian values . For twinned crystals, SHELXD is employed for phased structure solution .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :
  • Substituent modulation : Introduce electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) on the biphenyl or thiazole rings to assess effects on bioactivity .
  • Biological assays : Screen modified analogs against target enzymes (e.g., tubulin colchicine binding site) using in vitro inhibition assays (IC₅₀ determination) .
  • QSAR modeling : Use Gaussian-based DFT calculations (B3LYP/6-31G*) to correlate electronic descriptors (e.g., HOMO-LUMO gap) with experimental activity data .

Q. How can computational methods optimize experimental design for derivatives?

  • Methodological Answer :
  • Docking simulations (AutoDock Vina) predict binding affinities to biological targets (e.g., kinases) by docking the compound into active sites .
  • Molecular dynamics (MD) simulations (AMBER/CHARMM) assess stability of ligand-target complexes over 100-ns trajectories, identifying critical non-covalent interactions .
  • ADMET prediction (SwissADME) guides synthetic prioritization by estimating bioavailability, metabolic resistance, and toxicity .

Q. What experimental controls are critical when analyzing contradictory bioactivity data?

  • Methodological Answer :
  • Positive/Negative controls : Include known inhibitors (e.g., colchicine for tubulin assays) and solvent-only samples to validate assay conditions .
  • Dose-response curves : Use 8–12 concentration points to ensure accurate IC₅₀ calculation and minimize false positives from non-specific binding .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-4-yl(2-phenyl-1,3-thiazol-5-yl)methanone
Reactant of Route 2
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[1,1'-Biphenyl]-4-yl(2-phenyl-1,3-thiazol-5-yl)methanone

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